molecular formula C12H14O5Si2 B13140601 1,3-Diphenyldisiloxane-1,1,3,3-tetraol

1,3-Diphenyldisiloxane-1,1,3,3-tetraol

Cat. No.: B13140601
M. Wt: 294.41 g/mol
InChI Key: NRVLJWMRMRRPMB-UHFFFAOYSA-N
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Description

1,3-Diphenyldisiloxane-1,1,3,3-tetraol is an organosilicon compound with the molecular formula

C12H14O5Si2C_{12}H_{14}O_{5}Si_{2}C12​H14​O5​Si2​

. It features a disiloxane backbone with phenyl groups attached to the silicon atoms and hydroxyl groups attached to both silicon atoms. This compound is of interest due to its unique chemical properties and potential applications in various fields, including materials science and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Diphenyldisiloxane-1,1,3,3-tetraol can be synthesized through several methods. One common approach involves the hydrolysis of 1,3-diphenyldisiloxane dichloride in the presence of water or a suitable base. The reaction typically proceeds as follows:

Ph2SiCl2+2H2OPh2Si(OH)2+2HCl\text{Ph}_2\text{SiCl}_2 + 2 \text{H}_2\text{O} \rightarrow \text{Ph}_2\text{Si(OH)}_2 + 2 \text{HCl} Ph2​SiCl2​+2H2​O→Ph2​Si(OH)2​+2HCl

In this reaction, the dichloride compound reacts with water to form the desired tetraol product and hydrochloric acid as a byproduct. The reaction is usually carried out under controlled conditions to ensure complete hydrolysis and to avoid side reactions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale hydrolysis of the corresponding dichloride compound. This process is optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pH, and reaction time. The product is then purified through techniques such as distillation or recrystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1,3-Diphenyldisiloxane-1,1,3,3-tetraol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form silanols or siloxanes.

    Reduction: The phenyl groups can be reduced under specific conditions.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Silanols or siloxanes.

    Reduction: Reduced phenyl derivatives.

    Substitution: Various substituted siloxane derivatives.

Scientific Research Applications

1,3-Diphenyldisiloxane-1,1,3,3-tetraol has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of organosilicon compounds and polymers.

    Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.

    Medicine: Explored for its potential in developing new therapeutic agents.

    Industry: Utilized in the production of high-performance materials, coatings, and adhesives.

Mechanism of Action

The mechanism of action of 1,3-diphenyldisiloxane-1,1,3,3-tetraol involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with other molecules, influencing the compound’s reactivity and interactions. The phenyl groups provide hydrophobic interactions, which can affect the compound’s solubility and compatibility with different solvents and materials.

Comparison with Similar Compounds

Similar Compounds

    1,3-Diphenyldisiloxane-1,1,3,3-tetramethyl: Similar structure but with methyl groups instead of hydroxyl groups.

    1,3-Diphenyldisiloxane-1,1,3,3-tetrachloride: Chlorine atoms instead of hydroxyl groups.

    1,3-Diphenyldisiloxane-1,1,3,3-tetraethoxy: Ethoxy groups instead of hydroxyl groups.

Uniqueness

1,3-Diphenyldisiloxane-1,1,3,3-tetraol is unique due to its combination of phenyl and hydroxyl groups, which provide a balance of hydrophobic and hydrophilic properties. This makes it versatile for various applications, particularly in fields requiring specific solubility and reactivity characteristics.

Properties

Molecular Formula

C12H14O5Si2

Molecular Weight

294.41 g/mol

IUPAC Name

[dihydroxy(phenyl)silyl]oxy-dihydroxy-phenylsilane

InChI

InChI=1S/C12H14O5Si2/c13-18(14,11-7-3-1-4-8-11)17-19(15,16)12-9-5-2-6-10-12/h1-10,13-16H

InChI Key

NRVLJWMRMRRPMB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[Si](O)(O)O[Si](C2=CC=CC=C2)(O)O

Origin of Product

United States

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